Vafidemstat

Epigenetics Neuropharmacology Target Engagement

Selecting Vafidemstat for your CNS research demands a compound with human-validated brain penetration and a clean long-term safety profile, not merely an LSD1 inhibitor. Unlike oncology-focused alternatives like iadademstat, vafidemstat delivers a therapeutically balanced dual inhibition of LSD1 (IC50 105 nM) and MAO-B (IC50 58 nM). Its extensive Phase II clinical safety data, established CSF concentrations, and absence of dietary tyramine interactions eliminate the translational risks inherent in non-selective MAO inhibitors. Choose vafidemstat for disease models requiring sustained, synergistic epigenetic and neurotransmitter modulation with a direct line-of-sight to clinical outcomes.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS No. 1357362-02-7
Cat. No. B611622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVafidemstat
CAS1357362-02-7
SynonymsORY 2001;  ORY-2001;  ORY2001;  Vafidemstat; 
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1
InChIKeyXBBRLCXCBCZIOI-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vafidemstat (CAS 1357362-02-7): A Clinically Validated Dual LSD1/MAO-B Inhibitor for CNS Research Applications


Vafidemstat (ORY-2001) is a small-molecule, irreversible dual inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidase B (MAO-B), with reported IC50 values of 105 nM and 58 nM, respectively . It is a brain-penetrant, orally bioavailable compound that has advanced to Phase II clinical trials for multiple neuropsychiatric and neurodegenerative disorders, including borderline personality disorder, schizophrenia, and Alzheimer's disease [1][2].

Why Generic LSD1 Inhibitors Cannot Substitute for Vafidemstat in CNS Research Programs


The LSD1 inhibitor class exhibits significant heterogeneity in target selectivity profiles, brain penetration, and clinical safety validation. While many compounds share a common tranylcypromine-derived scaffold, their divergent MAO-B inhibition potency, blood-brain barrier permeability, and human tolerability profiles preclude simple interchangeability [1][2]. For instance, the oncology-focused LSD1 inhibitor iadademstat (ORY-1001) demonstrates >5-fold higher LSD1 potency in biochemical assays but lacks the dual MAO-B inhibition and robust CNS safety data that characterize vafidemstat's clinical profile [3][4]. Conversely, selective MAO-B inhibitors like selegiline provide no LSD1 engagement, fundamentally altering the epigenetic and neuroinflammatory mechanisms at play [5]. The quantitative evidence below demonstrates why vafidemstat represents a distinct pharmacological entity within this class, with differentiation that directly impacts experimental design and translational relevance.

Vafidemstat (CAS 1357362-02-7): Quantitative Differentiation Evidence for Scientific Procurement


Dual LSD1/MAO-B Inhibition Profile: Biochemical Selectivity Comparison with Iadademstat and Selegiline

Vafidemstat exhibits a balanced dual inhibition of LSD1 (IC50 = 105 nM) and MAO-B (IC50 = 58 nM) [1]. In contrast, the clinical-stage LSD1 inhibitor iadademstat (ORY-1001) demonstrates >20-fold higher LSD1 potency (IC50 < 20 nM) but lacks significant MAO-B inhibition, while the MAO-B inhibitor selegiline shows no LSD1 engagement [2][3].

Epigenetics Neuropharmacology Target Engagement

Human Blood-Brain Barrier Penetration: Direct CSF-to-Plasma Ratio Measurement

In a first-in-human Phase I trial (N=65 healthy volunteers), vafidemstat demonstrated quantifiable cerebrospinal fluid (CSF) concentrations from 2 hours post-dose, with a CSF-to-plasma unbound ratio confirming central nervous system penetration [1]. Vafidemstat concentrations reached 1-10 ng/mL in CSF at therapeutic plasma exposures [2]. This human brain penetration data is absent for many LSD1 inhibitors, including iadademstat, which was optimized for peripheral oncology targets and has not demonstrated comparable human CNS distribution [3].

Pharmacokinetics CNS Drug Delivery Clinical Pharmacology

Clinical Target Engagement in Humans: Dose-Dependent KDM1A Binding in PBMCs

The Phase I clinical trial demonstrated that vafidemstat engages its primary target KDM1A in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner [1]. Target occupancy increased with plasma exposure, providing pharmacodynamic confirmation of on-target activity at clinically relevant doses [2]. Notably, no MAO-B inhibition was detected in human subjects, indicating that the dual inhibition observed in biochemical assays does not translate to functional MAO-B blockade in vivo at therapeutic doses [3].

Pharmacodynamics Biomarker Validation Epigenetic Therapy

Long-Term Safety and Tolerability Profile: Extended Exposure Data from Phase II Trials

In the Phase II SATEEN trial in multiple sclerosis patients, vafidemstat treatment was extended up to 756 days, with a mean study permanence of 408 ± 156 days [1]. No serious adverse events were reported, and only 13 of 55 total adverse events in 7 patients were assessed as potentially treatment-related [2]. The trial demonstrated that long-term vafidemstat administration was safe and well-tolerated, with anti-inflammatory pharmacodynamic effects confirmed by modulation of serum Th1/Th2 cytokine ratios reaching statistical significance in three instances, including a dose-dependent decrease in the IFNγ/IL-4 ratio [3].

Clinical Safety Toxicology Chronic Dosing

Proprietary Patent Protection and Commercial Availability Differentiation

Vafidemstat is protected by an extensive patent portfolio covering composition of matter and methods of use for treating aggression, social withdrawal, ADHD, and other CNS disorders, with protection extending until at least 2040 in major markets [1][2]. In contrast, older LSD1 inhibitors like tranylcypromine are off-patent and lack CNS-optimized selectivity profiles [3]. Vafidemstat is commercially available from multiple reputable vendors (e.g., Selleck Chemicals, TargetMol) with documented purity >98.5% by HPLC .

Intellectual Property Supply Chain Commercialization

Optimal Research and Industrial Application Scenarios for Vafidemstat (CAS 1357362-02-7)


Neuropsychiatric Disease Modeling Requiring Dual LSD1/MAO-B Modulation

Vafidemstat is optimally suited for preclinical models of neuropsychiatric disorders where simultaneous modulation of histone methylation (via LSD1 inhibition) and monoamine metabolism (via MAO-B inhibition) is mechanistically relevant. The compound's balanced dual inhibition profile (LSD1 IC50 = 105 nM; MAO-B IC50 = 58 nM) distinguishes it from single-target alternatives and enables investigation of synergistic epigenetic and neurotransmitter effects in models of aggression, social withdrawal, and cognitive impairment [1][2].

CNS Target Engagement Studies Requiring Human-Validated Brain Penetration

For research programs requiring confidence in central nervous system exposure, vafidemstat offers human-validated brain penetration data from Phase I clinical trials [3]. The compound's demonstrated CSF-to-plasma unbound ratio and quantifiable CSF concentrations from 2 hours post-dose provide a translational foundation for dose selection and target engagement studies in rodent and non-human primate models [4].

Long-Term Preclinical Toxicology and Chronic Disease Models

Vafidemstat's extensive human safety database, including long-term exposure up to 756 days with no serious adverse events [5], supports its use in chronic disease models requiring sustained LSD1 inhibition. The absence of MAO-B inhibition in human subjects at therapeutic doses eliminates concerns about dietary tyramine interactions that complicate use of non-selective MAO inhibitors like tranylcypromine [6].

Translational Research Bridging Epigenetic Mechanisms to Clinical Neuropsychiatry

Vafidemstat's clinical development program spanning multiple CNS indications (borderline personality disorder, schizophrenia, Alzheimer's disease, autism spectrum disorder, ADHD) [7] makes it a valuable tool for translational research. The availability of pharmacodynamic biomarkers (KDM1A binding in PBMCs) and clinical outcome data enables researchers to correlate preclinical findings with human efficacy signals, facilitating mechanistic studies with direct clinical relevance [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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